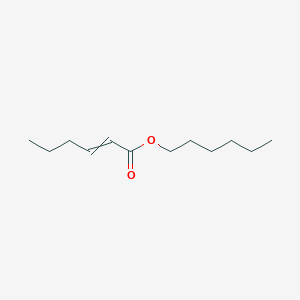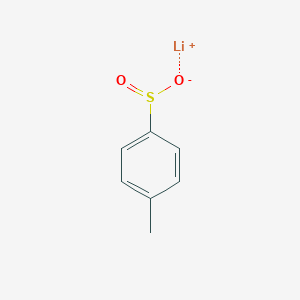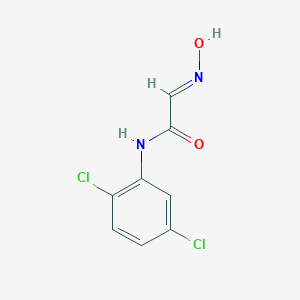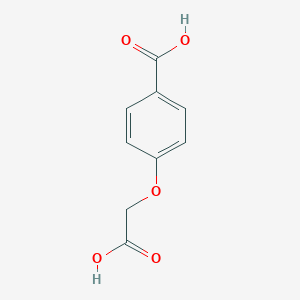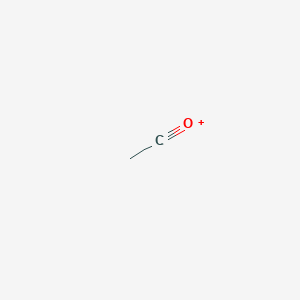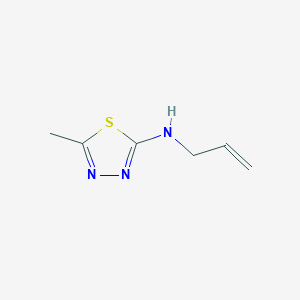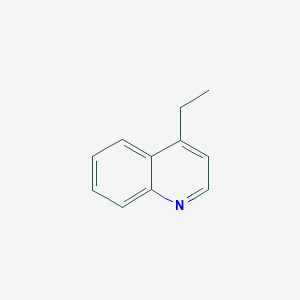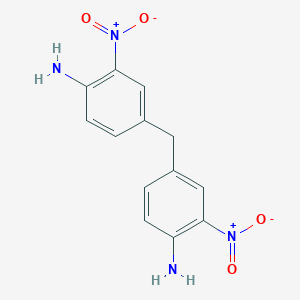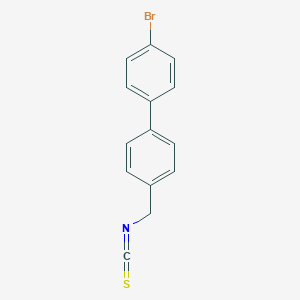
1,1'-Biphenyl, 4-bromo-4'-isothiocyanatomethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-Biphenyl, 4-bromo-4'-isothiocyanatomethyl-' is a chemical compound that belongs to the class of halogenated biphenyls. It is also known as BITC-BP and has been widely used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of BITC-BP is not well understood. However, it is believed that BITC-BP interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction can result in the inhibition or activation of various biochemical pathways.
Biochemical and Physiological Effects:
BITC-BP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BITC-BP can inhibit the growth of cancer cells. BITC-BP has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of BITC-BP is its unique properties, which make it suitable for various applications. BITC-BP has high stability, which makes it suitable for use in harsh conditions. BITC-BP is also soluble in various solvents, which makes it easy to use in different experiments.
One of the limitations of BITC-BP is its toxicity. BITC-BP has been shown to be toxic to aquatic organisms, and caution should be exercised while handling it. Another limitation of BITC-BP is its limited solubility in water, which can limit its application in some experiments.
Zukünftige Richtungen
There are several future directions for the use of BITC-BP in scientific research. One of the potential applications of BITC-BP is in the development of nanomaterials. BITC-BP-modified nanoparticles can be used in drug delivery and imaging applications.
Another future direction for the use of BITC-BP is in the development of new biosensors. BITC-BP-modified electrodes can be used to detect various biomolecules with high sensitivity and selectivity.
Conclusion:
In conclusion, BITC-BP is a unique chemical compound that has been widely used in scientific research for various applications. The synthesis method of BITC-BP involves the reaction of 4-bromo-4'-isothiocyanatomethylbiphenyl with sodium borohydride in methanol. BITC-BP has been shown to have various biochemical and physiological effects and has potential applications in material science and biosensors. However, caution should be exercised while handling BITC-BP due to its toxicity. There are several future directions for the use of BITC-BP in scientific research, including the development of nanomaterials and new biosensors.
Synthesemethoden
The synthesis of BITC-BP involves the reaction of 4-bromo-4'-isothiocyanatomethylbiphenyl with sodium borohydride in methanol. The product obtained is then purified using column chromatography. The yield of the synthesis process is around 70%.
Wissenschaftliche Forschungsanwendungen
BITC-BP has been extensively used in scientific research for various applications. One of the significant applications of BITC-BP is in the field of material science. BITC-BP has been used to prepare functionalized graphene oxide, which has potential applications in energy storage and conversion.
BITC-BP has also been used in the development of biosensors. BITC-BP-modified electrodes have been used to detect glucose and dopamine in biological samples. The sensitivity and selectivity of these biosensors are higher compared to conventional biosensors.
Eigenschaften
CAS-Nummer |
19495-02-4 |
|---|---|
Molekularformel |
C14H10BrNS |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
1-bromo-4-[4-(isothiocyanatomethyl)phenyl]benzene |
InChI |
InChI=1S/C14H10BrNS/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-16-10-17/h1-8H,9H2 |
InChI-Schlüssel |
XPBFXCGRVDYVDO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C=S)C2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC(=CC=C1CN=C=S)C2=CC=C(C=C2)Br |
Andere CAS-Nummern |
19495-02-4 |
Synonyme |
4-Bromo-4'-isothiocyanatomethyl-1,1'-biphenyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



